cis-3-Carboxycyclobutyl azide

PROTAC linker design Conformational constraint Spatial orientation

Researchers requiring precise spatial control in bioconjugation often find flexible alkyl linkers introduce unwanted conformational heterogeneity. cis-3-Carboxycyclobutyl azide solves this with a geometrically defined cyclobutane core. - Enforces a fixed ~2.5-2.7 Å distance and specific exit vector between carboxylic acid and azide moieties. - Orthogonal handles enable sequential amide coupling and copper-catalyzed or strain-promoted click chemistry. - The cis (1r,3r) stereochemistry ensures batch-to-batch consistency critical for reproducible PROTAC SAR studies.

Molecular Formula C5H7N3O2
Molecular Weight 141.13
CAS No. 79584-10-4
Cat. No. B2708084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-3-Carboxycyclobutyl azide
CAS79584-10-4
Molecular FormulaC5H7N3O2
Molecular Weight141.13
Structural Identifiers
SMILESC1C(CC1N=[N+]=[N-])C(=O)O
InChIInChI=1S/C5H7N3O2/c6-8-7-4-1-3(2-4)5(9)10/h3-4H,1-2H2,(H,9,10)
InChIKeyRWMANBRJAFEYSV-JPYJGEKTSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





cis-3-Carboxycyclobutyl Azide Overview


cis-3-Carboxycyclobutyl azide (CAS 79584-10-4; IUPAC: 3-azidocyclobutane-1-carboxylic acid) is a bifunctional cyclobutane derivative with molecular formula C5H7N3O2 and molecular weight 141.13 g/mol [1]. The compound features a conformationally constrained cyclobutane ring bearing both a carboxylic acid moiety (enabling amide/ester conjugation) and a terminal azide group (enabling copper-catalyzed or strain-promoted azide-alkyne cycloaddition) [1][2]. This combination of a rigid cyclic scaffold with orthogonal reactive handles distinguishes it from flexible linear azido-acid linkers and positions it as a candidate for applications requiring precise spatial orientation of conjugated moieties, such as PROTAC linker design or constrained peptidomimetic synthesis [2].

Rigid Scaffold
Conformationally constrained cyclobutane core fixes spatial orientation between reactive handles
Cis Stereochemistry
cis-(1r,3r) configuration ensures both functional groups project from same ring face
Orthogonal Handles
Carboxylic acid (amide/ester) and azide (click) enable sequential bioconjugation

Why cis-3-Carboxycyclobutyl Azide Cannot Be Substituted


Substituting cis-3-carboxycyclobutyl azide with a generic linear azido-alkanoic acid (e.g., 4-azidobutanoic acid or 6-azidohexanoic acid) fundamentally alters the conformational properties and spatial arrangement of the resulting conjugate. The cyclobutane core introduces a rigid, non-linear scaffold with defined cis-geometry that enforces a specific exit vector and restricts rotational degrees of freedom between the carboxylic acid and azide termini [1][2]. In contrast, linear alkyl linkers adopt multiple low-energy conformations in solution, producing heterogeneous conformational ensembles that can compromise the predictability of target-ligand positioning in applications such as PROTAC ternary complex formation or constrained pharmacophore presentation [2]. Furthermore, the cyclobutane ring imposes a shorter and geometrically distinct inter-functional distance compared to flexible alkyl chains, which directly impacts the spatial relationship between conjugated binding moieties. Procurement of the correct stereoisomer (cis, corresponding to (1r,3r) configuration) is therefore essential for reproducibility in structure-activity relationship (SAR) studies and for maintaining the intended geometric constraints in molecular design [1].

cis-3-Carboxycyclobutyl Azide Rigid cyclobutane enforces fixed inter-functional distance and restricted rotational freedom
Linear Azido-Acids Flexible alkyl chains adopt multiple low-energy conformations, producing heterogeneous spatial ensembles
cis-(1r,3r) Isomer Both substituents on same ring face; divergent vectors with defined geometry
trans Diastereomer Substituents on opposite faces; spatial arrangement not interchangeable for SAR studies

cis-3-Carboxycyclobutyl Azide Differentiator Evidence


Rigid Cyclobutane vs. Linear Linker Geometry

The cis-3-carboxycyclobutyl azide scaffold enforces a defined distance between the carboxylic acid carbon and the azide-bearing carbon due to the geometric constraints of the cyclobutane ring. Based on the cis-1,3-disubstituted cyclobutane geometry, the C1–C3 through-space distance is approximately 2.5–2.7 Å [1]. In contrast, a comparable flexible linker such as 4-azidobutanoic acid (linear C4 chain) exhibits a C1–C4 end-to-end distance that varies continuously from approximately 3.5 Å (folded) to 5.5 Å (extended anti) due to rotational freedom around three C–C bonds [2]. This represents a >2-fold variation in effective linker length depending on conformation, whereas the cyclobutane scaffold provides a fixed, invariant distance. The cyclobutane ring additionally enforces a non-linear, bent geometry (bond angle approximately 90° at the ring vertices) that directs the two functional groups along divergent vectors, contrasting with the linear or pseudo-linear projection typical of alkyl chains [1]. This geometric constraint cannot be replicated by any flexible linker and directly impacts the spatial relationship between conjugated binding moieties in PROTAC design [3].

Linker Geometry
Class-level
Cyclobutane
Fixed C1–C3 ~2.5–2.7 Å; 0 rotatable bonds
4-Azidobutanoic acid
Range 3.5–5.5 Å; 3 rotatable bonds
Fixed geometry supports predictable spatial control in PROTAC design
Computational geometry; solution-phase sampling
PROTAC linker design Conformational constraint Spatial orientation

Stereochemical Identity: cis vs. trans Diastereomers

The cis-3-carboxycyclobutyl azide corresponds to the (1r,3r)-3-azidocyclobutane-1-carboxylic acid stereoisomer [1]. The cis configuration places both the carboxylic acid and azide substituents on the same face of the cyclobutane ring, producing a puckered conformation with both functional groups in pseudo-equatorial orientations. The trans diastereomer ((1r,3s)-3-azidocyclobutane-1-carboxylic acid), by contrast, places the substituents on opposite ring faces, altering the relative spatial orientation of the two functional handles [2]. For compounds bearing the 1,3-disubstituted cyclobutane scaffold, cis and trans isomers can be distinguished spectroscopically via long-range 'W' coupling pathways in NMR analysis [2]. Procurement of the correct cis isomer is essential because the trans isomer presents a different three-dimensional pharmacophore and linker geometry that would produce distinct biological outcomes in any conjugation application.

Stereochemistry
Class-level
cis-(1r,3r)
Same face; pseudo-equatorial groups
trans-(1r,3s)
Opposite faces; divergent projection
Cis isomer required for reproducible conjugate geometry
W-coupling NMR distinction; no quantitative activity data
Stereochemistry Diastereomer separation Conformational analysis

Azide Safety Profile: Rule of Six Assessment

Organic azides present variable thermal stability profiles that directly impact safe handling, shipping, and storage requirements during procurement and experimental use. A widely applied empirical guideline for assessing alkyl azide stability is the 'Rule of Six,' which stipulates that for safe handling, the ratio of (carbon atoms + oxygen atoms) to nitrogen atoms should be ≥3 [1][2]. For cis-3-carboxycyclobutyl azide (C5H7N3O2), this ratio is (5 + 2)/3 = 2.33, which falls below the recommended threshold of 3 [3]. In comparison, a commonly used PEG-based azido-acid linker such as Azido-PEG4-acid (C11H21N3O6) has a ratio of (11 + 6)/3 = 5.67, substantially exceeding the threshold . While the compound remains stable under standard laboratory storage conditions (decomposition of comparable alkyl azides typically occurs above ca. 175 °C [2]), the lower ratio indicates a higher nitrogen content per molecular weight and necessitates careful adherence to standard azide handling precautions—avoiding exposure to heat, shock, friction, and concentrated solutions.

Azide Stability
Class-level
Rule of Six
(C+O)/N = 2.33
Azido-PEG4-acid
(C+O)/N = 5.67
Lower ratio reflects higher nitrogen density; standard azide precautions advised
Actual thermal stability not experimentally reported for this compound
Azide safety Thermal stability Hazard assessment

cis-3-Carboxycyclobutyl Azide Application Scenarios


PROTAC Development with Rigid Linkers

In PROTAC design, linker geometry and conformational flexibility directly influence ternary complex formation efficiency and degradation potency [1]. cis-3-Carboxycyclobutyl azide provides a rigid cyclobutane core that enforces a fixed inter-functional distance and defined spatial orientation between the target-binding ligand and E3 ligase recruiter [2]. This constrained geometry eliminates the conformational heterogeneity inherent to flexible PEG or alkyl linkers, thereby enabling more predictable SAR interpretation during PROTAC optimization campaigns [1]. The carboxylic acid terminus facilitates amide coupling to ligand amines, while the azide group enables copper-catalyzed or strain-promoted click conjugation to alkyne-functionalized moieties [2]. This scenario is appropriate when empirical linker screening data suggests that rigid, short linkers improve degradation efficiency relative to flexible analogs.

Constrained Peptidomimetics and Bioisosteres

Cyclobutane rings serve as valuable bioisosteres for aromatic rings and as conformational constraints in peptidomimetic design, often enhancing metabolic stability and target selectivity [1]. cis-3-Carboxycyclobutyl azide offers a pre-installed cyclobutane scaffold with orthogonal reactive handles (carboxylic acid and azide) that can be sequentially elaborated to construct conformationally restricted pharmacophores [2]. The cis geometry provides a specific three-dimensional arrangement distinct from the trans diastereomer, which may be critical for replicating the spatial orientation of native ligand features [3]. This scenario is recommended when medicinal chemistry programs require rigid, non-planar scaffolds for SAR exploration around targets where cyclobutane-containing analogs have demonstrated improved potency or selectivity over flexible counterparts.

Bioorthogonal Conjugation with Rigid Linkers

Bioorthogonal labeling applications that demand minimal perturbation of biomolecule function benefit from short, rigid linker architectures rather than long flexible tethers that can adopt multiple conformations and potentially interfere with native interactions [1]. cis-3-Carboxycyclobutyl azide provides a compact cyclobutane spacer (C1–C3 distance ~2.5–2.7 Å) that positions the conjugated payload in close proximity to the biomolecule while maintaining a defined, non-collapsible geometry [2]. The azide group enables strain-promoted alkyne-azide cycloaddition (SPAAC) with DBCO- or BCN-functionalized probes without copper catalyst, preserving biomolecule integrity under physiological conditions [2]. This scenario is suitable when labeling site proximity to the active site or binding interface necessitates a short, rigid linker to avoid steric occlusion or non-specific interactions.

Bifunctional Building Block for Orthogonal Conjugation

The orthogonal reactivity of the carboxylic acid (amide/ester formation) and azide (click cycloaddition) functional groups in cis-3-carboxycyclobutyl azide enables sequential, chemoselective conjugation strategies that are not possible with single-functional-group analogs [1]. The constrained cyclobutane scaffold maintains the relative spatial orientation of the two conjugated entities regardless of which handle is elaborated first, providing a geometrically predictable platform for constructing heterobifunctional probes, targeted degraders, or antibody-drug conjugate linker-payload intermediates [2]. This scenario is recommended when synthetic workflows require a stable, rigid central core that can be derivatized in a stepwise, orthogonal manner without compromising the spatial relationship between the two appended moieties.

Application
Selection Property
Validation Focus
PROTAC linker design
Rigid cyclobutane scaffold
Ternary complex geometry reproducibility
Constrained peptidomimetics
Cis stereochemistry
Pharmacophore spatial orientation
Bioorthogonal conjugation
Short, rigid spacer
Labeling site proximity and steric control
Bifunctional building block
Orthogonal azide/carboxylic acid handles
Sequential chemoselectivity
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